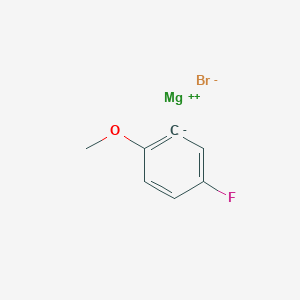

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide

Description

Properties

IUPAC Name |

magnesium;1-fluoro-4-methoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZMVUFJFASKEU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381174 | |

| Record name | Magnesium bromide 5-fluoro-2-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188132-02-7 | |

| Record name | Magnesium bromide 5-fluoro-2-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation of 5 Fluoro 2 Methoxyphenylmagnesium Bromide

Direct Synthetic Approaches to Arylmagnesium Halides from Organofluorine Precursors

The direct reaction of an organohalide with magnesium metal is the most conventional method for Grignard reagent formation. However, the application of this method to organofluorine compounds is often problematic.

Challenges in Direct Grignard Formation from Organofluorine Compounds due to C-F Bond Strength

The primary obstacle in the direct synthesis of fluoro-Grignard reagents is the exceptional strength of the carbon-fluorine (C-F) bond. nih.govstackexchange.com The C-F bond is significantly stronger than other carbon-halogen bonds, which increases the activation energy required for the reaction with elemental magnesium. stackexchange.com Consequently, the direct interaction of bulk magnesium with organofluorine compounds typically fails under standard conditions. nih.gov This high bond dissociation energy makes oxidative addition of magnesium into the C-F bond a difficult process. researchgate.net

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-F | ~110 |

| C-Cl | ~81 |

| C-Br | ~68 |

| C-I | ~54 |

Activation Strategies for Magnesium Metal in Fluoro-Grignard Synthesis

To overcome the challenges posed by the strong C-F bond, various strategies to activate the magnesium metal have been developed. These methods aim to increase the reactivity of the magnesium surface, facilitating the insertion into the C-F bond.

Rieke Metals: One of the most effective methods involves the use of "Rieke magnesium," a highly reactive form of magnesium powder. researchgate.netcolab.ws This is typically prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium. colab.ws This process generates finely divided, highly active magnesium that can react with otherwise unreactive organic halides, including some organofluorine compounds. nih.gov

Mechanochemical Activation: Another approach is mechanochemical activation, which involves ball milling magnesium powder with the organohalide. nih.govnih.gov This process can induce the activation of the C-F bond, although the yields of the desired Grignard reagent can be low. nih.gov For instance, milling 1- and 2-fluoronaphthalene with excess magnesium has been shown to result in C-F bond activation. nih.govresearchgate.net

Indirect Synthetic Routes to Fluorinated Arylmagnesium Species

Given the difficulties of direct synthesis, indirect routes are often more practical for the preparation of fluorinated arylmagnesium reagents. These methods typically involve the formation of an organomagnesium compound from a more reactive halide, followed by an exchange reaction.

Halogen-Magnesium Exchange Methodologies for Aryl Fluorides

Halogen-magnesium exchange is a powerful technique for preparing Grignard reagents that are otherwise difficult to access. harvard.edu This method involves the reaction of an organic halide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride or bromide. harvard.edu The equilibrium of this reaction is driven by the formation of a more stable organomagnesium species. wikipedia.org While this method is highly effective for aryl bromides and iodides, its application to the more inert aryl fluorides is less common and often requires more reactive exchange reagents or specific reaction conditions. harvard.eduacs.org The use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), has been shown to facilitate halogen-magnesium exchange with various aryl halides at low temperatures. nih.govorganic-chemistry.org

Organometallic Exchange Reactions for the Formation of Organomagnesium Fluorides

Organometallic exchange reactions provide a versatile route to organomagnesium fluorides. gatech.edu This approach involves the reaction of a dialkyl or diarylmagnesium compound with a fluorinating agent. youtube.com For example, the reaction of diethylmagnesium with a suitable fluorine source can yield the corresponding ethylmagnesium fluoride. gatech.edu Common fluorinating agents used in these exchange reactions include boron trifluoride etherate (BF₃·OEt₂), silicon tetrafluoride (SiF₄), and tributyltin fluoride (Bu₃SnF). nih.govyoutube.com

Preparation of 5-Fluoro-2-methoxyphenylmagnesium Bromide via Specific Metal-Halogen Exchange Procedures

The synthesis of 5-Fluoro-2-methoxyphenylmagnesium bromide is typically achieved through a halogen-magnesium exchange reaction. The starting material is the corresponding aryl bromide, 1-bromo-5-fluoro-2-methoxybenzene. This substrate is more reactive than its fluoro-analogue, allowing for a more facile reaction. The exchange is commonly performed using a highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. clockss.orgethz.ch This combination, sometimes referred to as a "Turbo-Grignard" reagent, is capable of undergoing the exchange at low temperatures, which helps to preserve sensitive functional groups on the aromatic ring. ethz.ch

The general procedure involves the slow addition of the aryl bromide to a solution of the isopropylmagnesium chloride-lithium chloride complex in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature. The progress of the exchange can be monitored by standard analytical techniques. The resulting 5-Fluoro-2-methoxyphenylmagnesium bromide is then used in situ for subsequent reactions.

Optimization of Reaction Conditions for 5-Fluoro-2-methoxyphenylmagnesium Bromide Formation

The successful synthesis of 5-Fluoro-2-methoxyphenylmagnesium bromide, a crucial organometallic intermediate, is highly dependent on the careful optimization of reaction conditions. The formation of this Grignard reagent involves the reaction of 5-bromo-4-fluoroanisole with magnesium metal. Key parameters that significantly influence the yield, purity, and reactivity of the final product include the choice of solvent, the potential for solvent exchange, and the use of chemical activators or catalysts.

Role of Ethereal Solvents in Grignard Reagent Generation (e.g., Tetrahydrofuran)

The selection of an appropriate solvent is critical for the generation of Grignard reagents. Ethereal solvents, particularly tetrahydrofuran (THF), are standard for the preparation of 5-Fluoro-2-methoxyphenylmagnesium bromide due to their unique chemical properties that facilitate reagent formation and stabilization. researchgate.net Grignard reagents are typically prepared by treating an organic halide with magnesium metal in an ethereal solvent. researchgate.net

The primary roles of ethereal solvents like THF are:

Solvation and Stabilization: The oxygen atoms in ether molecules possess lone pairs of electrons that coordinate with the electron-deficient magnesium center of the Grignard reagent. wisc.eduquora.com This coordination forms a soluble complex, often with two solvent molecules per magnesium atom, which stabilizes the reagent in the solution. quora.com This stabilization is crucial for preventing the reagent from decomposing or aggregating.

Enhanced Reactivity: The complexation with THF can increase the polarity of the carbon-magnesium bond, making the organic moiety more nucleophilic and thus more reactive in subsequent reactions. quora.comstackexchange.com The higher polarity and boiling point of THF (66 °C) compared to other ethers like diethyl ether (34.6 °C) can lead to faster reaction rates and better solubility of reactants. stackexchange.com

Aprotic Nature: Ethereal solvents are aprotic, meaning they lack acidic protons. This is essential because Grignard reagents are strong bases and would be rapidly quenched by protic solvents such as water or alcohols. quora.comquora.com

The commercial availability of 5-Fluoro-2-methoxyphenylmagnesium bromide as a 0.5M solution in THF underscores the solvent's suitability for its formation and storage. fishersci.comthermofisher.com

Table 1: Comparison of Common Ethereal Solvents for Grignard Synthesis

| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant | Key Features |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Excellent solvating power for Grignard reagents; higher boiling point allows for higher reaction temperatures. stackexchange.com |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 4.3 | Traditional solvent; lower boiling point can make reactions sluggish but also easier to control. stackexchange.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | C₅H₁₀O | 80 | 6.2 | Considered a "greener" alternative to THF, derived from renewable resources; higher boiling point and can suppress side reactions like Wurtz coupling. researchgate.net |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | 85 | 7.2 | Bidentate ligand, can strongly chelate magnesium, affecting reactivity. stackexchange.com |

Impact of Solvent Switching on Grignard Reactivity and Yield (e.g., THF to Dichloromethane)

While THF is an excellent solvent for forming Grignard reagents, certain applications may benefit from switching the solvent post-formation. This is typically done to modify the reagent's reactivity or to meet the specific requirements of a subsequent reaction step. A common example involves replacing THF with a less coordinating solvent like dichloromethane (B109758) (DCM).

The process generally involves forming the Grignard reagent in THF, followed by vacuum stripping the THF and redissolving the reagent in DCM. chemicalforums.com This solvent exchange can have several consequences:

Altered Reactivity: In a less coordinating solvent like DCM, the magnesium center is less solvated, which can alter the equilibrium of the Grignard reagent (e.g., the Schlenk equilibrium) and change its effective reactivity. researchgate.net This can be exploited to improve selectivity in certain reactions, for instance, to increase chelate control in additions to carbonyls. chemicalforums.com

Impact on Yield: The switch to DCM is not without potential drawbacks. Grignard reagents are generally less stable in halogenated solvents and can potentially react with them. quora.com Furthermore, additions of Grignard reagents in DCM have been reported to result in lower yields compared to the same reactions carried out in pure THF or diethyl ether (e.g., ~60% in DCM vs. >80% in ether). chemicalforums.com

| Reagent Stability | Decreased | DCM is less effective at stabilizing the Grignard reagent compared to coordinating ethers. quora.com |

Influence of Additives and Catalysts in Promoting Grignard Formation

The initiation of a Grignard reaction, particularly with less reactive aryl halides, can sometimes be sluggish. This is due to a passivating oxide layer on the surface of the magnesium metal. To overcome this initiation barrier and promote a smooth reaction, various additives and catalysts can be employed.

Chemical Initiators: Small amounts of activating agents are often used to clean the magnesium surface and facilitate the initial insertion of magnesium into the carbon-bromine bond.

Iodine: A crystal of iodine is a classic initiator. It reacts with magnesium to form magnesium iodide, which helps to etch the surface of the metal.

1,2-Dibromoethane: This compound reacts with magnesium to form ethylene gas and magnesium bromide. The formation of bubbles provides a visual cue that the magnesium is active, and the process exposes a fresh metal surface. rsc.org

Diisobutylaluminum hydride (DIBAH): In some cases, organoaluminum compounds like DIBAH can serve as effective initiators, allowing the reaction to proceed under milder conditions and with high efficiency. pku.edu.cn

Catalysts: While the direct formation of the Grignard reagent is typically not catalytic, the presence of certain metal impurities in the magnesium can influence the reaction. For instance, using magnesium with very low levels of other metal impurities can be crucial for achieving high yields in specific industrial processes. google.com In subsequent steps, catalysts are often essential. For example, nickel complexes with phosphine (B1218219) ligands have been successfully used to catalyze the cross-coupling reactions of related aryl Grignard reagents with fluoroazines, demonstrating the compatibility of these reagents with transition metal catalysis. nih.gov

Table 3: Common Additives and Their Role in Grignard Formation

| Additive/Catalyst | Type | Function |

|---|---|---|

| Iodine (I₂) | Initiator | Reacts with Mg to etch the passivating oxide layer. |

| 1,2-Dibromoethane | Initiator | Activates the Mg surface by forming MgBr₂ and ethylene gas. rsc.org |

| DIBAH | Initiator | Allows for reaction initiation under milder conditions. pku.edu.cn |

| Nickel-phosphine complexes | Cross-coupling Catalyst | Facilitates C-C bond formation in subsequent reactions of the formed Grignard reagent. nih.gov |

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Methoxyphenylmagnesium Bromide

Single-Electron Transfer (SET) Pathways in Aryl Grignard Reactions

Reactions involving Grignard reagents, including 5-fluoro-2-methoxyphenylmagnesium bromide, can proceed through either a polar, two-electron pathway or a radical pathway initiated by single-electron transfer (SET). The SET pathway is particularly relevant in reactions with certain electrophiles, such as some electrophilic fluorine sources, and can lead to undesired side products. The facility of SET is influenced by factors such as the solvent, the nature of the electrophile, and the structure of the Grignard reagent itself. For aryl Grignard reagents, the transfer of a single electron results in the formation of an aryl radical and a magnesium-containing radical cation.

The electrophilic fluorination of aryl Grignard reagents is often plagued by low yields due to competing SET pathways. When reagents like N-fluorosulfonimide (NFSI) are used in common solvents like tetrahydrofuran (B95107) (THF), the reaction can be dominated by products arising from radical processes rather than the desired aryl fluoride. sigmaaldrich.com

Research by Knochel and coworkers has demonstrated an effective strategy to suppress this undesired SET reactivity. A key finding is that a simple solvent switch from THF to a less coordinating and more polar solvent like dichloromethane (B109758) (DCM) after the formation of the Grignard reagent can significantly enhance the yield of the fluorinated product. sigmaaldrich.com This is attributed to the ability of DCM to suppress the formation of byproducts that result from radical hydrogen abstraction. sigmaaldrich.com The addition of a fluorinated co-solvent, such as perfluorodecalin, can further improve the efficiency of the fluorination reaction. sigmaaldrich.com

This strategy is directly applicable to the fluorination of 5-fluoro-2-methoxyphenylmagnesium bromide. By forming the Grignard reagent in THF and then performing a solvent exchange to DCM before the addition of an electrophilic fluorine source like NFSI, the yield of the desired fluorinated product can be maximized by minimizing the SET pathway.

Table 1: Effect of Solvent on the Yield of Aryl Fluoride in the Fluorination of a Representative Aryl Grignard Reagent

| Solvent | Yield of Aryl Fluoride (%) |

| THF | <10 |

| DCM | >60 |

| DCM / Perfluorodecalin | >70 |

Data adapted from studies on similar aryl Grignard reagents. sigmaaldrich.com

Nucleophilic Addition Mechanisms of the Arylmagnesium Moiety

One of the most fundamental reactions of Grignard reagents is their nucleophilic addition to carbonyl compounds. The 5-fluoro-2-methoxyphenylmagnesium bromide, with its nucleophilic carbon atom, readily attacks the electrophilic carbon of aldehydes, ketones, and esters. The generally accepted mechanism for this reaction involves the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the 5-fluoro-2-methoxyphenyl group on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com

In the case of aldehydes and ketones, a subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the corresponding alcohol. With esters, the initial tetrahedral intermediate can collapse, eliminating an alkoxy group to form a ketone, which can then react with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

The presence of the ortho-methoxy group in 5-fluoro-2-methoxyphenylmagnesium bromide can influence the stereochemical outcome of these additions through chelation control, where the magnesium atom coordinates to both the carbonyl oxygen and the methoxy (B1213986) oxygen, leading to a more rigid transition state.

Transmetalation Processes in Catalytic Cycles Utilizing 5-Fluoro-2-methoxyphenylmagnesium Bromide

5-Fluoro-2-methoxyphenylmagnesium bromide is a valuable coupling partner in various transition metal-catalyzed cross-coupling reactions, such as the Kumada, Negishi, and Buchwald-Hartwig reactions. A key step in the catalytic cycles of these reactions is transmetalation, where the 5-fluoro-2-methoxyphenyl group is transferred from magnesium to the transition metal center (e.g., palladium or nickel).

In a typical Kumada coupling, the catalytic cycle begins with the oxidative addition of an organic halide to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)). The resulting organometallic complex then undergoes transmetalation with 5-fluoro-2-methoxyphenylmagnesium bromide. This step involves the exchange of the halide on the metal center with the aryl group from the Grignard reagent. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst. wikipedia.org

For Negishi couplings, the Grignard reagent is often first transmetalated with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc reagent in situ. This organozinc species then participates in the palladium- or nickel-catalyzed cross-coupling cycle. This two-step transmetalation sequence can offer advantages in terms of functional group tolerance and reaction efficiency. organic-chemistry.org

Role of Coordination Chemistry and Ligand Effects in Modulating Reactivity

The reactivity of 5-fluoro-2-methoxyphenylmagnesium bromide is significantly influenced by its coordination environment. In ethereal solvents like THF, the magnesium center is typically coordinated by solvent molecules, which affects its solubility and reactivity. The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its corresponding diorganomagnesium and magnesium dihalide species, is also influenced by the coordinating ability of the solvent.

In the context of transition metal-catalyzed cross-coupling reactions, the ligands coordinated to the metal center play a crucial role in modulating the reactivity and selectivity of the process. For instance, in Kumada couplings, the choice of phosphine (B1218219) ligand on the nickel or palladium catalyst can dramatically affect the efficiency of the transmetalation and reductive elimination steps. Electron-rich and sterically bulky ligands often promote the desired reaction pathway and prevent undesired side reactions.

Recent studies have also highlighted the potential for bimetallic cooperation between the transition metal and the magnesium of the Grignard reagent. For example, in the palladium-catalyzed cross-coupling of aryl Grignards with fluoroarenes, a heterobimetallic transition state involving both palladium and magnesium has been proposed to facilitate the challenging C-F bond activation. nih.gov In such a mechanism, the magnesium center of the Grignard reagent can act as a Lewis acid to activate the fluoroarene, lowering the energy barrier for oxidative addition. The ortho-methoxy group of 5-fluoro-2-methoxyphenylmagnesium bromide could potentially play a role in facilitating the formation of such bimetallic complexes through chelation.

Applications of 5 Fluoro 2 Methoxyphenylmagnesium Bromide in Advanced Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of synthetic chemistry, and organometallic reagents like 5-Fluoro-2-methoxyphenylmagnesium bromide are crucial participants. The reactivity of this Grignard reagent can be harnessed and directed by various transition metal catalysts, including nickel, palladium, and copper, to achieve specific bond formations.

Nickel-catalyzed cross-coupling reactions provide a powerful and economical method for C-C bond formation, particularly in activating challenging C-F bonds. ccspublishing.org.cn The coupling of aryl Grignard reagents with fluoroazines and fluorodiazines has been successfully demonstrated using commercially available nickel catalysts and phosphine (B1218219) ligands. nih.govacs.org These reactions typically proceed at room temperature in THF. nih.govacs.org

In this context, 5-Fluoro-2-methoxyphenylmagnesium bromide can act as the nucleophilic partner, displacing a fluorine atom on an electron-deficient heterocyclic ring. The reaction is effective for a range of substrates, including pyridines, pyrazines, pyridazines, and quinolines. nih.govacs.org The mechanism is believed to involve the oxidative addition of the C-F bond to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product. beilstein-journals.orgresearchgate.net

Table 1: Illustrative Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Product | Reference |

| 5-Fluoro-2-methoxyphenylmagnesium bromide | 2-Fluoropyridine | NiCl₂(dppe) | 2-(5-Fluoro-2-methoxyphenyl)pyridine | nih.govacs.org |

| 5-Fluoro-2-methoxyphenylmagnesium bromide | 2-Fluoropyrazine | NiCl₂(dppp) | 2-(5-Fluoro-2-methoxyphenyl)pyrazine | nih.govacs.org |

| 5-Fluoro-2-methoxyphenylmagnesium bromide | 4-Fluorotoluene | NiCl₂(dppf) | 5-Fluoro-2-methoxy-4'-methylbiphenyl | nih.govacs.org |

This table is illustrative, based on reported couplings of similar aryl Grignard reagents with fluoroazines. nih.govacs.org

Palladium catalysis is a widely used strategy for the formation of C-C bonds, and significant progress has been made in using palladium complexes for C-F bond activation and transformation. researchgate.netmdpi.comrsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can involve Grignard reagents, although they are more commonly associated with boronic acids and terminal alkynes, respectively. researchgate.netmdpi.com

The use of a palladium catalyst with a chelating ligand can promote the oxidative addition of a C-F bond to the metal center, facilitating cross-coupling with a Grignard reagent like 5-Fluoro-2-methoxyphenylmagnesium bromide. mdpi.com While direct C-F bond formation via reductive elimination from a palladium(IV) fluoride intermediate is a known process, the more common application for a Grignard reagent is in C-C bond formation where it acts as the organometallic nucleophile coupling with an aryl halide or triflate. researchgate.netnih.gov

Table 2: Potential Palladium-Catalyzed Coupling Applications

| Reaction Type | Aryl Electrophile | Role of Grignard Reagent | Catalyst System | Potential Product | Reference |

| Suzuki-Miyaura Analogue | Aryl Bromide | Nucleophilic Partner | Pd(PPh₃)₄ | Substituted Biaryl | researchgate.netmdpi.com |

| C-F Activation/Coupling | Polyfluoroarene | Nucleophilic Partner | PdCl₂(PCy₃)₂ | Arylated Fluoroarene | mdpi.com |

| Cascade Cyclization | Appropriately functionalized alkene/alkyne | Initiator/Nucleophile | Pd(OAc)₂ | Complex Polycycle | rsc.org |

Copper-catalyzed or mediated reactions offer an alternative pathway for cross-coupling. rsc.org While copper-catalyzed fluorination of aryl halides is an area of active research, the reverse reaction, where a fluorinated Grignard reagent couples with an electrophile, is also synthetically valuable. rsc.org Copper salts can facilitate the cross-coupling of Grignard reagents with alkyl and aryl halides. researchgate.net

In these reactions, 5-Fluoro-2-methoxyphenylmagnesium bromide would serve as the organometallic component. The process is thought to proceed through an organocopper intermediate. These reactions are often noted for their different reactivity profiles and tolerance to functional groups compared to their palladium- or nickel-catalyzed counterparts. nih.gov

The Kumada-Tamao-Corriu coupling is a classic cross-coupling reaction that specifically utilizes Grignard reagents. researchgate.net It involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is highly effective for forming C-C bonds between sp²-hybridized carbon atoms.

The use of 5-Fluoro-2-methoxyphenylmagnesium bromide in a Kumada coupling with various aryl or vinyl halides is a direct and efficient method for introducing the 5-fluoro-2-methoxyphenyl group. Nickel catalysts containing phosphine ligands, such as NiCl₂(dppp), are particularly active for these transformations, often allowing the reaction to proceed under mild conditions with high yields. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org

In the context of SNAr, the Grignard reagent 5-Fluoro-2-methoxyphenylmagnesium bromide acts as a potent carbon nucleophile. It can attack an electron-poor aromatic ring, leading to the displacement of a suitable leaving group. Common leaving groups in SNAr reactions include halides and alkoxy groups. researchgate.net Fluorine, due to its high electronegativity, is an excellent leaving group in SNAr reactions because it strongly activates the ring for nucleophilic attack, and the cleavage of the C-F bond is typically not the rate-determining step. masterorganicchemistry.com

Research has shown that Grignard reagents can effectively displace fluoro or methoxy (B1213986) groups that are ortho to an activating group, such as a carboxylate. researchgate.net The reaction is presumed to proceed through the formation of a negatively charged intermediate known as a Meisenheimer complex, which then rearomatizes by expelling the leaving group. libretexts.org Therefore, 5-Fluoro-2-methoxyphenylmagnesium bromide could be used to synthesize complex biaryl compounds by displacing a fluorine or methoxy group on an activated aromatic substrate. researchgate.net

Table 3: Leaving Group Susceptibility in SNAr Reactions

| Leaving Group | Relative Reactivity | Activating Group Requirement | Mechanism | Reference |

| Fluorine (F) | High | Strong (e.g., -NO₂, -CN, -COOH) | Addition-Elimination | masterorganicchemistry.com |

| Methoxy (OCH₃) | Moderate | Strong (e.g., -COOH) | Addition-Elimination | researchgate.net |

| Chlorine (Cl) | Moderate | Strong (e.g., -NO₂) | Addition-Elimination | masterorganicchemistry.com |

| Bromine (Br) | Low | Strong (e.g., -NO₂) | Addition-Elimination | masterorganicchemistry.com |

Chemo- and Regioselectivity in SNAr Processes with Fluorinated Aryl Grignard Reagents

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings. The chemo- and regioselectivity of such reactions involving fluorinated aryl Grignard reagents like 5-fluoro-2-methoxyphenylmagnesium bromide are governed by a combination of electronic and steric factors, as well as the nature of the electrophilic substrate.

In principle, 5-fluoro-2-methoxyphenylmagnesium bromide can act as a nucleophile to displace a suitable leaving group on an electron-deficient aromatic or heteroaromatic ring. The regiochemical outcome of such reactions is influenced by the directing effects of the substituents on both the Grignard reagent and the substrate. The ortho-methoxy group on the Grignard reagent is known to exert a directing effect, potentially through chelation with the magnesium center, which can influence the orientation of the nucleophilic attack. wordpress.com

Furthermore, in reactions where the substrate itself contains multiple leaving groups, the inherent electronic properties of the 5-fluoro-2-methoxyphenyl group will dictate the site of substitution. The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom can modulate the nucleophilicity of the Grignard reagent and its propensity to react at different electrophilic sites. For instance, in reactions with polyhalogenated heterocycles, the substitution pattern is often determined by the relative activation of the different positions on the heterocyclic ring.

A notable application of SNAr-type reactions involving ortho-alkoxyaryl Grignard reagents is the displacement of an ortho-methoxy group on a substrate when activated by an adjacent carbonyl group. illinois.edu This proceeds via a conjugate addition-elimination mechanism, where the Grignard reagent adds to the enone system, followed by the elimination of the methoxy group. While specific examples with 5-fluoro-2-methoxyphenylmagnesium bromide are not extensively documented, the general principles suggest its utility in such transformations.

Table 1: Predicted Regioselectivity in SNAr Reactions

| Substrate Type | Leaving Group | Expected Major Product | Rationale |

|---|---|---|---|

| Polyfluoroarene | F | Substitution at the most electron-deficient position | Governed by the electronic effects of the activating groups on the substrate. |

| o-alkoxy-aryl ketone | OMe | o-arylated ketone | Chelation-assisted conjugate addition-elimination mechanism. illinois.edu |

Functionalization of Carbonyl Compounds and Other Electrophiles

The reaction of Grignard reagents with carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. 5-Fluoro-2-methoxyphenylmagnesium bromide readily participates in these reactions, adding the 5-fluoro-2-methoxyphenyl group to aldehydes, ketones, and esters.

The addition of Grignard reagents to prochiral carbonyls or imines can generate new stereocenters. The stereochemical outcome of such reactions can be controlled by the presence of a chiral auxiliary on the electrophile or by the use of a chiral ligand. The addition of Grignard reagents to carbonyl compounds typically proceeds through a six-membered ring transition state, and the stereoselectivity can often be predicted by the Felkin-Anh or Cram's chelation models. wikipedia.org

While specific studies detailing the stereoselective addition of 5-fluoro-2-methoxyphenylmagnesium bromide are limited, the principles of asymmetric synthesis suggest its applicability. For example, the reaction with a chiral aldehyde or ketone, or with an imine derived from a chiral amine, would be expected to proceed with some degree of diastereoselectivity. The steric and electronic nature of the ortho-methoxy and meta-fluoro substituents would play a role in the facial selectivity of the nucleophilic attack.

High levels of stereocontrol are often achieved in additions to substrates capable of chelation control, such as α-alkoxy ketones, where the magnesium atom of the Grignard reagent coordinates to both the carbonyl oxygen and the α-alkoxy group, leading to a rigid transition state that directs the nucleophilic attack from a specific face.

Table 2: Factors Influencing Stereoselectivity in Grignard Additions

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| Chiral Substrate | The existing stereocenter(s) in the electrophile direct the incoming nucleophile. | Addition to a chiral aldehyde. |

| Chiral Auxiliary | A removable chiral group attached to the electrophile controls the stereochemical outcome. | Reaction with an imine derived from a chiral amine. |

| Chelation Control | A Lewis basic group on the substrate coordinates to the magnesium, leading to a rigid transition state. nih.gov | Addition to an α-hydroxy ketone. |

| Solvent and Additives | The coordinating ability of the solvent and the presence of additives like LiCl can affect the aggregation state and reactivity of the Grignard reagent. | |

In certain situations, Grignard reagents can exhibit "abnormal" reactivity, deviating from the expected nucleophilic addition. These side reactions include enolization (acting as a base) and reduction. organic-chemistry.org

Enolization: If the carbonyl compound is sterically hindered and/or possesses acidic α-protons, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate. Upon workup, this results in the recovery of the starting ketone. The basicity of 5-fluoro-2-methoxyphenylmagnesium bromide, while a strong base, would compete with its nucleophilicity, and the outcome would be highly dependent on the substrate.

Reduction: When a Grignard reagent has β-hydrogens, it can reduce a sterically hindered ketone via a six-membered transition state, transferring a hydride to the carbonyl carbon. wordpress.com While aryl Grignard reagents like 5-fluoro-2-methoxyphenylmagnesium bromide lack β-hydrogens and thus cannot undergo this specific mechanism, they can still induce the reduction of highly hindered ketones through alternative pathways, although this is less common. More relevant to fluorinated compounds is the reaction of Grignard reagents with α-fluoroalkylated esters, which can lead to the formation of ketones at low temperatures. researchgate.net

The balance between normal addition and these abnormal pathways is influenced by factors such as steric hindrance on both the Grignard reagent and the electrophile, reaction temperature, and solvent.

Introduction of Functionalized Aryl Moieties into Complex Molecular Architectures

A key application of 5-fluoro-2-methoxyphenylmagnesium bromide is the introduction of the 5-fluoro-2-methoxyphenyl group into complex molecules, particularly in the synthesis of pharmaceutical intermediates and bioactive compounds. The presence of the fluoro and methoxy groups can significantly influence the pharmacological properties of the final molecule, such as metabolic stability, binding affinity, and bioavailability.

A notable example is in the synthesis of precursors for Bruton's Tyrosine Kinase (BTK) inhibitors. The 5-fluoro-2-methoxyphenyl moiety is a key structural component in some of these potential therapeutic agents. For instance, the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide involves the coupling of 5-fluoro-2-methoxy-benzoyl chloride with an amine. google.com The benzoyl chloride itself can be readily prepared from 5-fluoro-2-methoxybenzoic acid, which can be synthesized from 5-fluoro-2-methoxyphenylmagnesium bromide by carboxylation with carbon dioxide. This highlights the role of the Grignard reagent as a key building block for this important structural motif.

Table 3: Synthesis of a Pharmaceutical Intermediate using the 5-Fluoro-2-methoxyphenyl Moiety

| Precursor | Reagent | Intermediate | Application | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-methoxyphenylmagnesium bromide | 1. CO₂ 2. H₃O⁺ | 5-Fluoro-2-methoxybenzoic acid | Precursor for acyl chloride | google.com |

| 5-Fluoro-2-methoxybenzoic acid | SOCl₂ or (COCl)₂ | 5-Fluoro-2-methoxybenzoyl chloride | Acylating agent | google.com |

The strategic incorporation of the 5-fluoro-2-methoxyphenyl group demonstrates the importance of this Grignard reagent in medicinal chemistry and drug discovery, providing a pathway to novel compounds with potentially enhanced therapeutic properties.

Future Perspectives and Emerging Research Avenues in Fluorinated Organomagnesium Chemistry

Development of Novel Catalytic Systems for C-F Activation and Functionalization

The inherent strength of the carbon-fluorine (C-F) bond presents a considerable challenge in synthetic chemistry, often requiring harsh conditions for its activation. nii.ac.jp A major frontier in organofluorine chemistry is the development of efficient catalytic systems capable of selectively activating and functionalizing these inert bonds. Research is increasingly focused on earth-abundant and non-toxic transition metals to replace traditional palladium catalysts.

Recent breakthroughs have demonstrated the potential of iron and cobalt complexes in catalyzing cross-coupling reactions involving C-F bonds. For instance, iron-catalyzed difunctionalization of vinyl cyclopropanes with aryl Grignard reagents has been achieved, showcasing new pathways for C(sp²)–C(sp³) bond formation. nih.gov Similarly, the first cobalt-catalyzed cross-coupling of aryl tosylates with aryl Grignard reagents has been reported, proceeding via selective C-O bond functionalization but highlighting the growing capability of cobalt in challenging coupling reactions. nih.gov These developments pave the way for applying similar catalytic strategies to directly functionalize the C-F bond in fluoro-aryl Grignard reagents or their coupling partners. The exploration of frustrated Lewis pairs (FLP) also presents a novel, metal-free avenue for C–F bond activation, which could be adapted for organomagnesium compounds.

Expansion of Substrate Scope and Reaction Diversity for 5-Fluoro-2-methoxyphenylmagnesium Bromide

While 5-Fluoro-2-methoxyphenylmagnesium bromide is a valuable building block, expanding its utility requires broadening the range of substrates and reaction types in which it can participate effectively. Current research aims to move beyond traditional reactions with carbonyls and nitriles to more complex and versatile transformations, such as transition-metal-catalyzed cross-coupling reactions.

A promising area is the use of nickel-catalyzed cross-coupling reactions, which have been shown to effectively couple aryl Grignard reagents with fluoroazines and -diazines at room temperature. nih.gov Studies involving similar reagents like 2-methoxyphenylmagnesium bromide with various fluoro-heterocycles suggest that 5-Fluoro-2-methoxyphenylmagnesium bromide could be a viable partner in these transformations, enabling the synthesis of complex biaryl and heteroaryl structures. nih.gov The development of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has significantly enhanced the rate and efficiency of halogen-magnesium exchange, which could facilitate the preparation and subsequent reactions of fluorinated Grignards with a wider array of electrophiles. Further exploration into its reactivity in Kumada, Negishi, and Suzuki-type cross-couplings, particularly those catalyzed by sustainable metals like iron, is a key objective for expanding its synthetic applications.

Sustainable Synthesis and Green Chemistry Approaches in Grignard Reagent Utilization

The traditional synthesis of Grignard reagents relies heavily on volatile and hazardous ethereal solvents under strict anhydrous conditions, generating significant solvent waste. scientificlabs.ie Modern research is intensely focused on developing greener and more sustainable alternatives. scbt.com

One of the most significant advances is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. nii.ac.jpchemicalbook.com This technique can drastically reduce or even eliminate the need for bulk solvents, generating the reagent in a paste-like form that is highly reactive. scientificlabs.ie Studies have shown that mechanochemical activation can even promote C-F bond activation in compounds like fluoronaphthalene, which is typically unreactive under standard conditions. nii.ac.jpchemicalbook.com

Another key green chemistry approach is the substitution of traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more environmentally benign alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corn cobs, has emerged as a superior or equal-performing alternative for Grignard reactions. These sustainable methods not only reduce the environmental impact but also enhance safety and can lower production costs, making the use of reagents like 5-Fluoro-2-methoxyphenylmagnesium bromide more industrially viable. scientificlabs.ie

Table 1: Comparison of Synthesis Methods for Grignard Reagents

| Feature | Traditional Solution-Based Method | Mechanochemical (Ball-Milling) Method | Green Solvent Method |

|---|---|---|---|

| Solvent Requirement | High (e.g., THF, Diethyl Ether) | Minimal to None | Moderate (e.g., 2-MeTHF) |

| Environmental Impact | High solvent waste, use of hazardous solvents | Low waste, high atom economy | Reduced toxicity, use of renewable solvents |

| Reaction Conditions | Strict anhydrous, inert atmosphere | Can often be performed in ambient air | Anhydrous, inert atmosphere |

| Substrate Scope | Limited by solubility | Can use substrates with poor solubility | Similar to traditional methods |

| Safety | High flammability and peroxide risk | Reduced solvent-related hazards | Reduced solvent toxicity |

Computational Chemistry and Mechanistic Modeling of Fluoro-Grignard Reactivity

Understanding the intricate mechanisms of reactions involving fluorinated Grignard reagents is crucial for optimizing existing methods and designing new transformations. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reactivity and stability of these complex organometallic species. rsc.orgrheniumshop.co.il

Computational models can predict the chemoselectivity of Grignard reagent formation, for example, by calculating the C–X bond energies in dihalogenated precursors to determine whether C-Br or C-F bonds will react preferentially with magnesium. rsc.org Mechanistic studies using DFT can map the potential energy surfaces of reactions, identifying transition states and intermediates. rheniumshop.co.il For instance, combined experimental and computational studies on the reaction of fluoroarenes with magnesium-magnesium bonds have revealed a concerted SNAr-like pathway, where one magnesium center acts as a nucleophile and the other as an electrophile. rheniumshop.co.il Such insights are vital for understanding how the fluorine substituent in 5-Fluoro-2-methoxyphenylmagnesium bromide influences its nucleophilicity, stability, and reaction pathways. This predictive power accelerates the development of new catalysts and reaction conditions tailored to the unique electronic properties of fluoro-Grignard reagents. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-fluoro-2-methoxyphenylmagnesium bromide, and how are intermediates characterized?

- Methodology :

- Synthesis typically involves reacting 5-fluoro-2-methoxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen).

- Key parameters:

- Solvent purity : Ensure THF is freshly distilled over sodium/benzophenone to avoid moisture .

- Temperature : Initiate reaction at room temperature; exothermic conditions may require cooling.

- Characterization :

- 1H/13C NMR : Confirm Grignard formation via disappearance of aryl-bromide signals and appearance of upfield-shifted aromatic protons .

- Titration : Quantify active magnesium using Gilman’s method (quenching with iodine and back-titration) .

Q. What safety protocols are critical when handling 5-fluoro-2-methoxyphenylmagnesium bromide?

- Critical Measures :

- Moisture avoidance : Use flame-dried glassware and Schlenk techniques to prevent violent reactions with water .

- Fire mitigation : Employ CO₂ or dry powder extinguishers; avoid water-based methods due to flammability .

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous halogenated waste .

Q. How does the stability of 5-fluoro-2-methoxyphenylmagnesium bromide vary under different storage conditions?

- Stability Factors :

- Temperature : Store at –20°C under argon to minimize decomposition; shelf life extends to 1–2 months .

- Solvent : Solutions in THF are more stable than in diethyl ether due to lower volatility.

- Decomposition signs : Precipitation of magnesium salts or color change (yellow to brown) indicates degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro and 2-methoxy groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-withdrawing fluoro group : Enhates electrophilicity at the para position, favoring nucleophilic attack in Suzuki-Miyaura couplings .

- Methoxy group : Ortho-directing effect stabilizes intermediates but may sterically hinder reactions with bulky substrates.

- Case study : Use with palladium catalysts (e.g., Pd(PPh₃)₄) in coupling to benzo[b]thiophene derivatives yields pharmaceuticals like ipragliflozin intermediates .

Q. What analytical techniques resolve contradictions in yield or purity data during reactions with this Grignard reagent?

- Troubleshooting Workflow :

Quantitative NMR (qNMR) : Compare integration ratios of product vs. residual starting material .

GC-MS : Detect volatile byproducts (e.g., biphenyls from Wurtz coupling) .

Elemental analysis : Verify magnesium content to confirm reagent activity.

Q. How can computational modeling predict the regioselectivity of 5-fluoro-2-methoxyphenylmagnesium bromide in nucleophilic additions?

- Computational Approach :

- DFT calculations : Optimize transition-state geometries to identify kinetic vs. thermodynamic pathways.

- Example : Predict preferential attack at the C-4 position of carbonyl compounds due to fluorine’s inductive effect lowering LUMO energy.

Q. What strategies optimize long-term storage of 5-fluoro-2-methoxyphenylmagnesium bromide for large-scale applications?

- Advanced Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.